

An In-depth Technical Guide to the Physicochemical Properties of 4-Pentenitrile

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Compound of Interest

Compound Name: 4-Pentenitrile

Cat. No.: B1194741

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This technical guide provides a comprehensive overview of the core physicochemical properties of **4-pentenitrile**, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding, with a focus on quantitative data, experimental context, and visual representations of its chemical behavior.

Core Physicochemical Properties

4-Pentenitrile, also known as allylacetonitrile, is a versatile organic compound with the chemical formula C_5H_7N .^{[1][2][3]} It is a terminal alkene nitrile, presenting as a colorless to slightly yellow, clear liquid at room temperature.^{[1][4]} This compound serves as a valuable intermediate in various organic syntheses.^{[5][6]}

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of **4-pentenitrile**, compiled from various sources for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₇ N	[1][2][3]
Molecular Weight	81.12 g/mol	[1][2][5]
Boiling Point	140 °C at 760 mmHg	[1][4][5]
Melting Point	138-139 °C	[7][8]
Density	0.814 g/mL at 25 °C	[4][5][7]
Refractive Index (n _{20/D})	1.42	[5][9][10]
Solubility	Insoluble in water; miscible with alcohol and ether.	[1][11][12]
Vapor Pressure	6.36 mmHg	[1]
Flash Point	46.2 °C	[4][10]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-pentenitrile**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum of **4-pentenitrile** is expected to show characteristic signals for the vinyl protons (CH₂=CH-), the allylic protons (-CH₂-CH=CH₂), and the protons adjacent to the nitrile group (-CH₂-CN).
 - ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the sp² hybridized carbons of the double bond, the sp³ hybridized carbons of the alkyl chain, and the sp hybridized carbon of the nitrile group.[1][9] The nitrile carbon typically appears around 120 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum of **4-pentenitrile** exhibits characteristic absorption bands. A key feature is the stretching vibration of the nitrile group (C≡N) which appears as a sharp band around 2240-2260 cm⁻¹. Other significant peaks include those for the C=C stretch of the alkene and the C-H stretches of the vinyl and alkyl groups.[1]

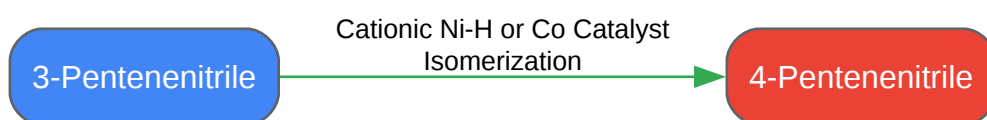
- Mass Spectrometry (MS): Mass spectral data for **4-pentenenitrile** is available, providing information about its molecular weight and fragmentation pattern under electron ionization.[1]

Chemical Reactivity and Synthesis

4-Pentenenitrile is involved in several important chemical transformations, primarily related to its alkene and nitrile functional groups.

Synthesis via Isomerization

4-Pentenenitrile can be synthesized from its isomer, 3-pentenenitrile, through a catalyzed isomerization reaction. This process is typically facilitated by cationic nickel hydride or cobalt catalysts.[5][13]

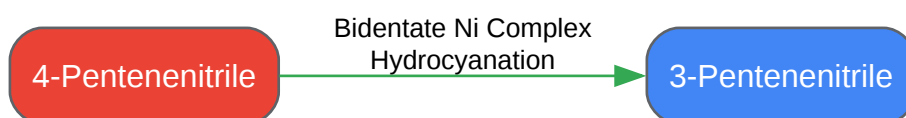


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*Synthesis of **4-Pentenenitrile** from 3-Pentenenitrile.*

Hydrocyanation Reaction

4-Pentenenitrile can undergo hydrocyanation in the presence of bidentate nickel complex catalysts to yield 3-pentenenitrile.[5] This reversible reaction highlights the dynamic equilibrium between these two isomers under specific catalytic conditions.



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*Hydrocyanation of **4-Pentenenitrile** to 3-Pentenenitrile.*

Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis and reactions of **4-pentenenitrile** are not readily available in the public domain, the following provides a general

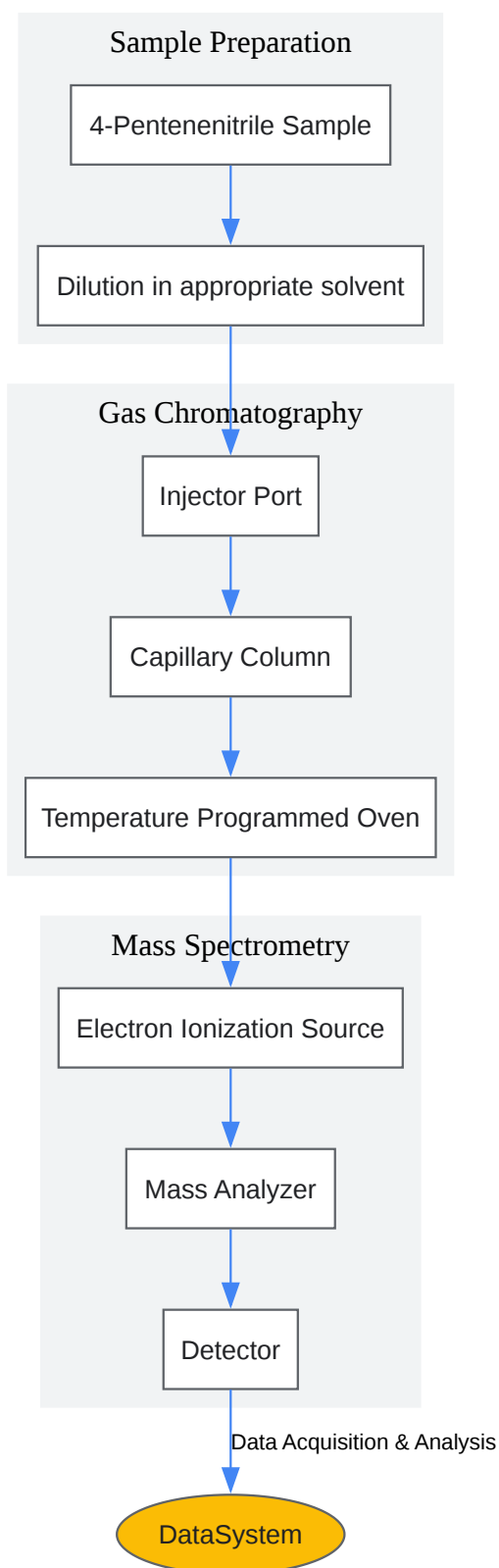
outline based on the literature.

General Protocol for Isomerization of 3-Pentenenitrile

A typical procedure would involve the reaction of 3-pentenenitrile with a catalytic amount of a suitable nickel or cobalt complex in an appropriate solvent under an inert atmosphere. The reaction progress would be monitored by techniques such as Gas Chromatography (GC). Upon completion, the catalyst would be removed, and the product, **4-pentenenitrile**, would be purified by distillation.

General Protocol for GC-MS Analysis

For the analysis of **4-pentenenitrile**, a Gas Chromatography-Mass Spectrometry (GC-MS) method would be employed. A capillary column suitable for the separation of volatile organic compounds would be used. The GC oven temperature would be programmed to ensure good separation from any impurities or isomers. The mass spectrometer would be operated in electron ionization (EI) mode to generate a characteristic fragmentation pattern for identification.



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